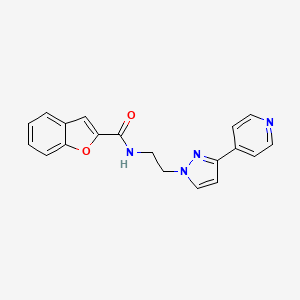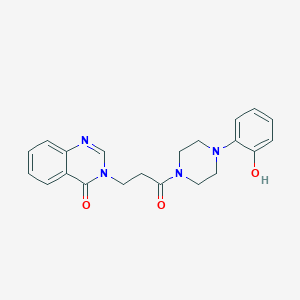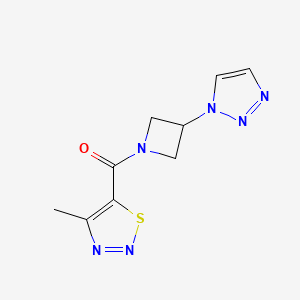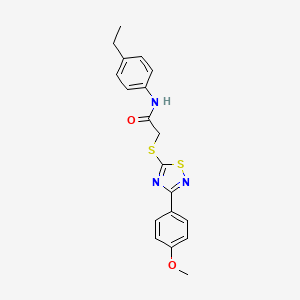
N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazol ring, for example, would contribute to the compound’s rigidity and could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The thiadiazol ring might make the compound more reactive towards certain reagents. The presence of the methoxy group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazol ring could influence its solubility, stability, and melting point .科学的研究の応用
Glutaminase Inhibitors
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which include structures related to the specified compound, focuses on their application as glutaminase inhibitors. These inhibitors show potential in cancer treatment by attenuating the growth of human lymphoma cells in vitro and in mouse models. This investigation into BPTES analogs highlights the therapeutic potential of inhibiting glutaminase for cancer therapy, with certain analogs showing improved solubility and potency compared to BPTES (Shukla et al., 2012).
Antimicrobial and Antioxidant Properties
Another area of research involves the synthesis and evaluation of novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives for their antimicrobial and antioxidant properties. These compounds exhibit significant efficacy against various microbial strains and demonstrate potential as antioxidants, indicating a broad spectrum of application in managing oxidative stress and microbial infections (Al-Khazragie et al., 2022).
Anticancer Activities
Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as potential anticancer agents have been explored. These compounds are designed to assess their anticancer activities, showing promise against various cancer cell lines. This research underscores the potential of thiadiazole derivatives in developing new anticancer treatments (Çevik et al., 2020).
Chemoselective Acetylation
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases the compound's role in the synthesis of intermediates for antimalarial drugs. This research highlights the application of biocatalysis in achieving selective acetylation, important for pharmaceutical synthesis (Magadum & Yadav, 2018).
Antimicrobial Activity
Imino-4-methoxyphenol thiazole derived Schiff bases have been synthesized and evaluated for their antimicrobial activity. These compounds, including structures akin to the specified chemical, demonstrate moderate activity against various bacteria and fungi, suggesting potential use in combating microbial infections (Vinusha et al., 2015).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound would depend on its intended use. If it’s a novel compound, further studies could explore its synthesis, properties, and potential applications. If it’s intended to be a drug, future research could focus on its biological activity, mechanism of action, and potential therapeutic benefits .
特性
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-3-13-4-8-15(9-5-13)20-17(23)12-25-19-21-18(22-26-19)14-6-10-16(24-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZLKXNSCFCCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2718547.png)
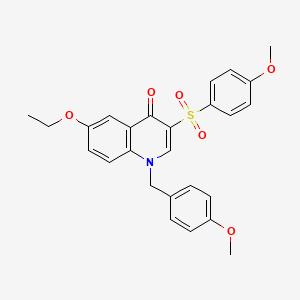

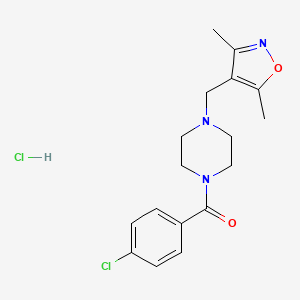
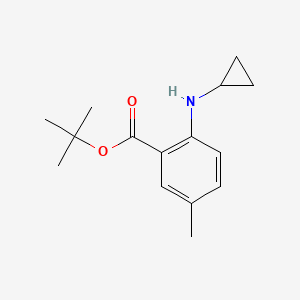
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2718554.png)
![[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2718557.png)
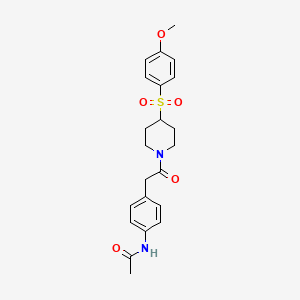
![2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2718559.png)
![(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2718560.png)

